molecular formula C13H11NO3 B3056534 5-(4-methylphenoxy)pyridine-2-carboxylic acid CAS No. 72133-26-7

5-(4-methylphenoxy)pyridine-2-carboxylic acid

Cat. No.: B3056534
CAS No.: 72133-26-7
M. Wt: 229.23 g/mol
InChI Key: MEZPFPIEWBDABE-UHFFFAOYSA-N
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Description

5-(4-Methylphenoxy)pyridine-2-carboxylic acid (CAS 72133-26-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 13 H 11 NO 3 and it has a molecular weight of 229.24 g/mol . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. A primary research application for derivatives of this scaffold is in the investigation of antidiabetic treatments . Scientific literature indicates that closely related pyrrolo[3,4-c]pyridine compounds, which can be synthesized from such phenolic pyridine-carboxylic acid precursors, demonstrate promising biological activity. Specifically, these derivatives have been studied as potent agonists of the GPR119 receptor , a target for treating type 2 diabetes by stimulating insulin and incretin secretion . Furthermore, the core structure is valuable in constructing more complex fused heterocycles, like pyrrolo[3,4-c]pyridines, which are also explored as aldose reductase inhibitors for managing secondary complications of diabetes . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-(4-methylphenoxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-2-4-10(5-3-9)17-11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZPFPIEWBDABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222444
Record name Picolinic acid, 5-(p-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72133-26-7
Record name Picolinic acid, 5-(p-tolyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinic acid, 5-(p-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-methylphenoxy)pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenoxy)pyridine-2-carboxylic acid typically involves the reaction of 4-methylphenol with 2-chloropyridine-5-carboxylic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloropyridine derivative, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenoxy ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 5-(4-Carboxyphenoxy)pyridine-2-carboxylic acid.

    Reduction: 5-(4-Methylphenoxy)pyridine-2-methanol or 5-(4-Methylphenoxy)pyridine-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

5-(4-Methylphenoxy)pyridine-2-carboxylic acid serves as a building block in organic synthesis. It can undergo various chemical reactions:

  • Oxidation : The methyl group can be oxidized to form carboxylic acid derivatives.
  • Reduction : The carboxylic acid can be reduced to alcohols or aldehydes.
  • Substitution Reactions : Electrophilic aromatic substitution can modify the phenoxy group.

These reactions are essential for developing more complex organic molecules.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown its efficacy against various bacteria and fungi.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for therapeutic applications.

Interaction studies focus on its binding affinity with biological targets, providing insights into its mechanism of action and potential therapeutic uses.

Medicine

This compound is being explored as a potential pharmaceutical intermediate . Its unique structure allows for modifications that enhance biological activity, making it suitable for drug development targeting various diseases, including:

  • Infectious Diseases : Due to its antimicrobial prop

Mechanism of Action

The mechanism of action of 5-(4-methylphenoxy)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

5-(4-Methylphenoxy)pyridine-2-carboxylic acid is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids

Biological Activity

5-(4-Methylphenoxy)pyridine-2-carboxylic acid is an organic compound notable for its unique structural features, which include a pyridine ring substituted at the 2-position with a carboxylic acid group and a phenoxy group at the 5-position. Its molecular formula is C13H11NO2, with a molecular weight of approximately 213.236 g/mol. This compound has garnered attention for its diverse biological activities, making it a subject of interest in pharmaceutical and agrochemical research.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial effects against various bacterial strains, suggesting potential applications in infection control and treatment.
  • Antioxidant Activity : It has been shown to possess antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, although detailed mechanisms remain to be elucidated.

The exact mechanism of action for this compound is not fully understood. However, its reactivity can be attributed to the functional groups present in its structure. The carboxylic acid group can participate in various chemical reactions, potentially leading to interactions with biological targets.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound analogs. Notable findings include:

  • Structure-Activity Relationship (SAR) : Studies have explored how variations in the structure of related compounds can influence their biological activity. For instance, modifications in the substituents on the pyridine ring can enhance or diminish antimicrobial efficacy .
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound. Results indicate promising effects on reducing inflammation and promoting healing in tissue injury models .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : In a controlled study, this compound demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Oxidative Stress Mitigation : In neuroprotective studies, it was found that treatment with this compound reduced markers of oxidative stress in neuronal cell lines exposed to harmful agents .

Comparative Analysis

To illustrate the unique properties of this compound relative to similar compounds, the following table summarizes key structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
This compound Pyridine ring with carboxylic acid & phenoxy groupAntimicrobial, antioxidant
Picolinic Acid Pyridine with carboxyl groupChelating properties
4-Pyridinecarboxylic Acid Simple pyridine derivativeAntimicrobial

Q & A

Q. Table 1: Synthesis Methods

MethodReagents/ConditionsKey ProductReference
Ester HydrolysisKOH, ethanol/H₂O, reflux → HClCarboxylic acid
Direct CarboxylationCO₂, Pd catalyst, 80°CCarboxylic acid[General methodology from pyridine derivatives]

Advanced: How can solvothermal synthesis optimize coordination compound formation with this ligand?

Methodological Answer:
Solvothermal synthesis using metal salts (e.g., Ni²⁺, Co²⁺, Cd²⁺) and the ligand in water/ethanol at 120°C for 24–48 hours yields stable coordination polymers. Key variables include pH (5–7), metal-to-ligand ratio (1:1 to 1:2), and solvent polarity. For example, {Cd₂(cppca)₂(H₂O)₅}ₙ (cppca = related pyridine-carboxylic acid ligand) forms a 3D network under optimized solvothermal conditions .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and phenoxy groups).
  • IR : Stretching frequencies for C=O (~1680 cm⁻¹) and O-H (~2500–3000 cm⁻¹, broad) validate the carboxylic acid group.
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks in coordination complexes .

Advanced: How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:
Contradictions may arise from:

  • Purity : Use HPLC (≥98% purity) to eliminate byproduct interference.
  • Assay Conditions : Standardize buffer pH (e.g., pH 7.4 for kinase assays) and temperature (25°C vs. 37°C).
  • Structural Analogues : Compare with fluorophenyl (e.g., 5-(4-fluorophenyl)pyridine-2-carboxylic acid ) or chlorophenyl derivatives to identify substituent effects .

Q. Table 2: Biological Activity Variables

VariableImpactExample
Substituent PositionAlters receptor binding4-methylphenoxy vs. 4-fluorophenyl
Assay pHAffects ionization of COOH groupHigher activity at pH 6.5–7.5

Basic: What functionalization reactions are feasible at the carboxylic acid group?

Methodological Answer:

  • Amidation : React with amines (e.g., benzylamine) using EDC/HOBt coupling in DMF.
  • Esterification : Reflux with methanol/H₂SO₄ to regenerate the methyl ester.
  • Reduction : Convert to alcohol via LiAlH₄ in anhydrous THF .

Advanced: How do computational methods predict electronic properties for drug design?

Methodological Answer:
Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrostatic Potential : Identify nucleophilic/electrophilic sites (e.g., negative charge at COO⁻).
  • HOMO-LUMO Gaps : Predict redox behavior (e.g., ΔE = 4.5 eV for stability in biological environments) .

Advanced: What challenges arise in crystallizing metal-ligand complexes?

Methodological Answer:

  • Solvent Choice : DMF/water mixtures often yield single crystals, while THF may produce amorphous solids.
  • Counterions : Nitrate vs. chloride salts influence lattice stability (e.g., Cd²⁺ with NO₃⁻ forms porous networks) .

Basic: How to assess compound stability under storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset ~220°C indicates thermal stability.
  • Light Sensitivity : Store in amber vials at –20°C; monitor via UV-vis for absorbance shifts (>300 nm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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